Quindoline
Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Quinoline and its derivatives are synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
Quinoline consists of a benzene ring fused with a pyridine ring . The benzene ring contains six carbon atoms, while the pyridine ring contains five carbon atoms and a nitrogen atom .
Chemical Reactions Analysis
Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical and Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Scientific Research Applications
Isolation and Synthesis
Quindoline, a monomeric indoloquinoline alkaloid, has garnered interest in the scientific community due to its isolation from various ethnomedicinally relevant plants worldwide. Its synthesis has evolved through different approaches, reflecting its significance in biological studies. Chemists have explored various synthetic routes, starting from benzenoids, indoles, and quinolines, highlighting its versatility and importance in research (Méndez, Kaufman, & Bracca, 2018).
Telomerase Inhibition and Cancer Research
A significant area of this compound's application is in cancer research, specifically as a telomerase inhibitor. This compound derivatives have been synthesized and shown to stabilize and induce the formation of G-quadruplex structures in human telomere DNA, thereby inhibiting telomerase activity. This property makes them potential candidates for cancer therapy, as they can interfere with cancer cell proliferation (Zhou et al., 2005). Additionally, other studies have confirmed the cytotoxicity and inhibitory activity of this compound derivatives against telomerase, further consolidating their role in cancer research (Caprio et al., 2000).
Binding and Interaction Studies
The interaction of this compound derivatives with telomeric G-quadruplex structures has been extensively studied using various spectroscopic and calorimetric methods. These studies have provided insights into their binding modes and thermodynamics, contributing to the rational design of this compound-based ligands for G-quadruplex binding (Xu et al., 2011).
Antimalarial Properties
This compound and its derivatives have been examined for their antimalarial properties, given their biological activity against diseases like malaria. The investigation into their photophysics has been crucial in understanding their mechanism of action in antimalarial therapy (Mariz et al., 2017).
Novel Synthetic Methodologies
The development of novel synthetic methodologies for this compound and its analogs has been a focus of research, aiming to improve their biological activities. Such advancements in synthetic chemistry have broadened the scope of this compound's application in medicinal chemistry (Kumar, Etukala, & Ablordeppey, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10H-indolo[3,2-b]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKRWLMTKEDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179030 | |
Record name | Quindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243-58-3 | |
Record name | Quindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Quindoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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